N-Fmoc-N-phenyl-glycine is a derivative of phenylglycine, an amino acid that plays a significant role in peptide synthesis and pharmaceutical applications. The N-Fmoc (N-9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino function, facilitating the selective modification of the carboxylic acid or amine functionalities in complex organic syntheses. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
N-Fmoc-N-phenyl-glycine can be synthesized from phenylglycine through various chemical reactions involving the introduction of the Fmoc protecting group. The compound is commercially available from several chemical suppliers and can also be synthesized in laboratory settings using established methods.
N-Fmoc-N-phenyl-glycine is classified as an N-protected amino acid. It falls under the broader category of amino acids used in peptide synthesis, specifically those that are modified for enhanced stability and reactivity during chemical reactions.
The synthesis of N-Fmoc-N-phenyl-glycine typically involves the following steps:
The reaction conditions often include a stoichiometric excess of Fmoc chloride to ensure complete protection, and the reaction is monitored by thin-layer chromatography to determine completion. The typical yield for this reaction can range from 70% to 90%, depending on the specific conditions used.
The molecular formula of N-Fmoc-N-phenyl-glycine is CHNO. The structure features:
The compound exhibits characteristic peaks in its nuclear magnetic resonance spectrum that correspond to its distinct structural features, including signals for the aromatic protons of the phenyl ring and the methylene protons adjacent to the carboxylic acid group.
N-Fmoc-N-phenyl-glycine can undergo several important reactions in peptide synthesis:
The removal of the Fmoc group is generally straightforward, requiring mild basic conditions that do not affect other sensitive functional groups present in a peptide chain.
The mechanism of action for N-Fmoc-N-phenyl-glycine primarily involves its role as a building block in peptide synthesis:
Studies indicate that careful control of reaction conditions minimizes racemization during these processes, ensuring high enantiomeric purity in synthesized peptides containing N-Fmoc-N-phenyl-glycine.
Relevant analyses include infrared spectroscopy which reveals characteristic absorption bands corresponding to functional groups present in N-Fmoc-N-phenyl-glycine.
N-Fmoc-N-phenyl-glycine is widely used in scientific research and pharmaceutical development:
N-Fmoc-N-phenyl-glycine (N-Fmoc-phenylglycine) integration into peptide chains via Solid-Phase Peptide Synthesis requires stringent protocol adaptations. Standard Fmoc-based Solid-Phase Peptide Synthesis employs Rink amide resin or 2-chlorotrityl chloride resin to anchor the C-terminus. The steric hindrance from the phenyl substituent adjacent to the α-carbon necessitates extended coupling times (45–90 minutes) and elevated molar reagent equivalents (5–8 equivalents) compared to canonical amino acids. Coupling solvents typically include N,N-dimethylformamide or N-methyl-2-pyrrolidone, which enhance resin swelling and reagent diffusion. Post-coupling, Kaiser or chloranil tests verify reaction completion, as incomplete acylation risks deletion sequences. Post-assembly, cleavage cocktails (e.g., trifluoroacetic acid/triisopropylsilane/water, 95:2.5:2.5) liberate the peptide while preserving stereochemical integrity [1] [7].
Racemization of N-Fmoc-phenylglycine occurs predominantly via oxazol-5(4H)-one formation during carboxyl activation and base-mediated α-proton abstraction during Fmoc removal. The electron-withdrawing phenyl group acidifies the α-proton (pKa ~20), rendering it susceptible to epimerization under basic conditions. During Fmoc deprotection with piperidine (standard 20% solution), the α-carbon forms a planar carbanion that undergoes rapid racemization prior to proton quenching (Figure 1, Path A). Concurrently, carboxyl activation via reagents like N,N'-diisopropylcarbodiimide induces oxazolone intermediate formation, which racemizes through ring-opening/closing equilibria (Figure 1, Path B) [1] [5].
Table 1: Racemization Rates of N-Fmoc-Phenylglycine Under Various Deprotection Conditions
Deprotection Base | Concentration (%) | Temperature (°C) | Racemization (%) |
---|---|---|---|
Piperidine | 20 | 25 | 25–30 |
Piperidine | 20 | 50 | 40–45 |
4-Methylpiperidine | 20 | 25 | 10–15 |
Piperazine | 0.1 M | 25 | 8–12 |
Microwave irradiation exacerbates racemization at high temperatures (>50°C), while conventional stepwise Solid-Phase Peptide Synthesis at 25°C reduces epimerization by ~15% [1].
Microwave-assisted Solid-Phase Peptide Synthesis accelerates N-Fmoc-phenylglycine coupling but requires meticulous thermal control. At 50°C and 22 Watts, coupling efficiency reaches >98% within 5 minutes using N-methylmorpholine-activated 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM-BF₄). However, exceeding 50°C amplifies racemization by disrupting the kinetic barrier for oxazolone formation. Comparative studies demonstrate that microwave protocols reduce synthesis time by 60% but elevate diastereomeric impurities to 29% without optimized reagents. Conversely, phenylalanine analogues under identical conditions exhibit negligible racemization, underscoring phenylglycine’s inherent stereochemical lability [1].
Triazine-derived reagents (e.g., DMTMM-BF₄) and urea salts (e.g., hexafluorophosphate azabenzotriazole tetramethyl uronium/ethyl cyano(hydroxyimino)acetate) suppress racemization through low-barrier pathways. DMTMM-BF₄ with N-methylmorpholine generates acyl-triazinium intermediates that resist oxazolone formation, limiting epimerization to <10% at 25°C. Similarly, hexafluorophosphate azabenzotriazole tetramethyl uronium/ethyl cyano(hydroxyimino)acetate achieves near-quantitative coupling with <2% racemization by forming stable active esters. For deprotection, substituting piperidine with 0.1 M piperazine in N,N-dimethylformamide reduces racemization to 8% by diminishing α-proton abstraction kinetics [1] [7].
Table 2: Performance of Coupling Reagents in N-Fmoc-Phenylglycine Incorporation
Coupling Reagent | Activator Base | Temperature (°C) | Coupling Yield (%) | Racemization (%) |
---|---|---|---|---|
DMTMM-BF₄ | N-methylmorpholine | 50 | 98 | 29 |
Hexafluorophosphate azabenzotriazole tetramethyl uronium | Diisopropylethylamine | 25 | 99 | <2 |
N,N'-Diisopropylcarbodiimide | Hydroxybenzotriazole | 25 | 95 | 25 |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Hydroxyazabenzotriazole | 25 | 90 | 24 |
N-Fmoc-phenylglycine demands orthogonal protection schemes to balance stability and deprotection efficiency. The Fmoc/tert-butyl strategy offers advantages over Boc/benzyl due to acid-resistant side-chain protection (e.g., tert-butyl ethers for serine), enabling mild base-driven Fmoc cleavage without aspartimide formation. However, benzyl-based groups in Boc chemistry necessitate hazardous hydrogen fluoride for global deprotection, risking side reactions. For N-alkyl glycines like phenylglycine, the Fmoc group’s base lability aligns with tert-butyl deprotection orthogonality, permitting selective modifications. Alternative groups such as allyloxycarbonyl remain niche due to lower commercial availability [6] [7] [8].
Table 3: Orthogonality of Protecting Groups in Solid-Phase Peptide Synthesis
Protection Strategy | Nα-Protection Removal | Side-Chain Deprotection | Compatibility with N-Fmoc-Phenylglycine |
---|---|---|---|
Fmoc/tert-butyl | Base (piperidine) | Acid (trifluoroacetic acid) | High (prevents aspartimide) |
Boc/benzyl | Acid (trifluoroacetic acid) | Hydrogen fluoride | Moderate (risk of side-chain degradation) |
Allyloxycarbonyl/allyl | Pd(0) catalysis | Acid/Base | Low (limited optimization data) |
Fmoc chemistry’s dominance ensures commercial accessibility of Fmoc-phenylglycine building blocks with >99% HPLC purity, critical for minimizing dipeptide impurities during chain elongation. Recent advances include backbone amide protection for hindered sequences, though phenylglycine’s N-aryl constraint limits this application [6] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3